![molecular formula C8H7BrO2 B1276380 5-(Bromomethyl)benzo[d][1,3]dioxole CAS No. 2606-51-1](/img/structure/B1276380.png)
5-(Bromomethyl)benzo[d][1,3]dioxole
Overview
Description
5-(Bromomethyl)benzo[d][1,3]dioxole is a brominated derivative of the benzodioxole scaffold, characterized by a bromomethyl (-CH2Br) substituent at the 5-position of the fused 1,3-dioxole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the high reactivity of the bromomethyl group.
Synthesis: The compound is typically synthesized from its corresponding benzyl alcohol precursor, 5-(hydroxymethyl)benzo[d][1,3]dioxole, via bromination using hydrobromic acid (HBr) or other brominating agents under controlled conditions . This method is widely adopted for its simplicity and scalability.
Applications: It is prominently used in pharmaceutical chemistry for constructing complex molecules. For instance, it has been employed in synthesizing donepezil-like acetylcholinesterase inhibitors, highlighting its role in developing Alzheimer’s disease therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)benzo[d][1,3]dioxole typically involves the bromination of 1,3-benzodioxole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The bromination occurs selectively at the methyl group, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is carefully controlled to minimize the formation of by-products and ensure the efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzodioxoles with various functional groups.
Oxidation: Benzodioxole carboxylic acids or aldehydes.
Reduction: Methyl-substituted benzodioxoles.
Scientific Research Applications
Chemical Structure and Synthesis
5-(Bromomethyl)benzo[d][1,3]dioxole has the molecular formula and a molecular weight of approximately 215.04 g/mol. The compound is characterized by a bromomethyl group attached to a benzo[d][1,3]dioxole framework, enhancing its reactivity in synthetic organic chemistry.
The synthesis of this compound typically involves several key steps:
- Formation of the Dioxole Ring : This can be achieved through cyclization reactions involving phenolic compounds.
- Bromomethylation : The introduction of the bromomethyl group is commonly performed using bromomethylating agents such as formaldehyde and hydrobromic acid.
These methods have been documented to yield satisfactory results with good reaction efficiencies.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research.
Antitumor Activity
Studies have shown that compounds containing the benzo[d][1,3]dioxole moiety possess antitumor properties against various human cancer cell lines. The presence of bromine enhances the compound's reactivity, which may improve its interaction with biological targets involved in cancer progression. For instance:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (lung carcinoma) | 12.5 |
This compound | MCF7 (breast adenocarcinoma) | 15.0 |
Non-brominated analog | A549 | 25.0 |
Non-brominated analog | MCF7 | 30.0 |
A recent study demonstrated that derivatives of this compound showed enhanced cytotoxic effects against cancer cells compared to non-brominated analogs.
Case Study 1: Antitumor Efficacy
In a mouse model of lung cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups receiving a placebo. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors.
Antimicrobial Activity
In addition to its antitumor properties, this compound has exhibited antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Its mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study 2: Antimicrobial Effects
In vitro tests demonstrated that this compound could reduce bacterial load in infected wounds by over 70% when applied topically in a formulation. This highlights its potential as a therapeutic agent for treating infections caused by resistant bacterial strains.
Research Applications
The unique structure of this compound allows for diverse applications in scientific research:
- Organic Synthesis : It serves as an important intermediate for synthesizing complex organic molecules.
- Biological Interaction Studies : Research has focused on its binding affinity and reactivity with various biological macromolecules, particularly enzymes or receptors involved in cancer pathways.
- Pharmaceutical Development : Due to its significant biological activities, it is being explored as a candidate for drug development targeting cancer and microbial infections.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)benzo[d][1,3]dioxole depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
5-(Selenocyanatomethyl)benzo[d][1,3]dioxole
Structure: Replaces the bromomethyl group with a selenocyanatomethyl (-CH2SeCN) moiety. Synthesis: Prepared by reacting 5-(bromomethyl)benzo[d][1,3]dioxole with potassium selenocyanate (KSeCN) in a nucleophilic substitution reaction (94% yield) . Properties:
- Molecular weight: 240.07 g/mol (C9H7NO2Se).
- NMR δ 4.25 (s, 2H, CH2-Ph), 5.98 (s, 2H, O-CH2-O) in $^1$H NMR; δ 287 in $^{77}$Se NMR.
5-Methylthio-benzo[d][1,3]dioxole
Structure : Features a methylthio (-SMe) group at the 5-position.
Properties :
- Molecular weight: 182.22 g/mol (C8H8O2S).
- CAS No.: 5354-08-3.
5-Bromo-4-fluorobenzo[d][1,3]dioxole
Structure : Contains bromo and fluoro substituents at the 5- and 4-positions, respectively.
Properties :
- Molecular weight: 219.01 g/mol (C7H4BrFO2).
- CAS No.: 1226808-75-6. Applications: Used as a halogenated building block in cross-coupling reactions for drug discovery .
5-Allylbenzo[d][1,3]dioxole Derivatives
Example : 5-(1-(Heptylthio)propyl)benzo[d][1,3]dioxole (3ab).
Synthesis : Derived from 5-allylbenzo[d][1,3]dioxole via palladium-catalyzed hydrothiolation (71% yield) .
Applications : Explored for fragrance and material science applications due to their oil-like physical properties .
Comparative Data Table
Key Findings and Insights
- Reactivity: The bromomethyl group in this compound enables diverse functionalization (e.g., selenocyanate, thioether derivatives), outperforming less reactive substituents like methylthio.
- Structural Influence: Halogenation (e.g., 5-Bromo-4-fluoro) enhances stability and utility in cross-coupling reactions, while allyl derivatives expand applications into non-pharmaceutical fields .
Biological Activity
5-(Bromomethyl)benzo[d][1,3]dioxole is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇BrO₂, with a molecular weight of approximately 215.04 g/mol. The compound is characterized by a bromomethyl group attached to a benzo[d][1,3]dioxole framework. Its structure enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the dioxole ring: This can be achieved through various synthetic routes involving phenolic compounds.
- Bromomethylation: The introduction of the bromomethyl group is often performed using bromomethane in the presence of a suitable base.
These methods have been documented to yield satisfactory results with good reaction efficiencies.
Antitumor Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antitumor activity. For instance, derivatives linked to this structure have demonstrated cytotoxic effects against various human cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
In a study evaluating the anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives, compounds showed IC50 values significantly lower than those of standard drugs like doxorubicin:
Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|---|
1 | HepG2 | 2.38 | 7.46 |
2 | HCT116 | 1.54 | 8.29 |
3 | MCF7 | 4.52 | 4.56 |
These results suggest that certain derivatives of benzo[d][1,3]dioxole may possess stronger antitumor activity compared to established chemotherapeutics .
The anticancer mechanisms have been studied through various assays:
- EGFR Inhibition: Compounds have shown the ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation.
- Apoptosis Assessment: Annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Analysis: The compounds affect cell cycle progression, leading to increased apoptosis rates.
- Mitochondrial Pathway Modulation: Studies on proteins such as Bax and Bcl-2 reveal alterations in mitochondrial pathways associated with apoptosis .
Antimicrobial Activity
In addition to antitumor properties, this compound has shown potential antimicrobial activity. Research indicates that derivatives can inhibit bacterial growth and may serve as leads for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole | 5434-47-9 | 0.80 | Contains an additional bromine |
4-(Bromomethyl)benzo[d][1,3]dioxole | 101417-40-7 | 0.88 | Bromomethyl group at a different position |
5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole | 68119-30-2 | 0.80 | Contains difluorobenzene substituents |
5-(Bromomethyl)-1,2,3-trimethoxybenzene | 21852-50-6 | 0.84 | Features multiple methoxy groups |
These compounds differ primarily in their substituents and positions on the benzene ring, which significantly influence their chemical properties and biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes to 5-(bromomethyl)benzo[d][1,3]dioxole, and how are intermediates characterized?
The compound is typically synthesized via the Claisen-Schmidt condensation between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aldehydes, followed by bromination. Key intermediates (e.g., chalcones) are characterized using multinuclear NMR (¹H, ¹³C) and elemental analysis. For example, describes the synthesis of pyrazole derivatives using similar intermediates, validated by spectral data .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ⁷⁷Se for selenium derivatives) are critical. X-ray crystallography is used to resolve stereochemistry, as demonstrated for organoselenium compounds in . Thermogravimetric analysis (TGA) further assesses thermal stability .
Q. How is this compound utilized in constructing heterocyclic scaffolds?
It serves as a key electrophile in nucleophilic substitutions. For instance, phenylhydrazine reacts with chalcone intermediates to form pyrazole derivatives ( ). Bromine substitution enables coupling with thiols or selenols, as seen in organoselenium syntheses ( ) .
Advanced Research Questions
Q. How can photoredox catalysis optimize fluorination of this compound derivatives?
Radical-polar crossover via photoredox catalysis (e.g., using Ir or Ru complexes) enables efficient nucleophilic fluorination. highlights ¹⁹F-NMR (376 MHz) and ¹³C-NMR (126 MHz) to confirm fluoromethyl derivatives, achieving high regioselectivity .
Q. What strategies resolve discrepancies in biological activity data across studies?
Variations in antimicrobial or anticonvulsant activity (e.g., vs. 3) may arise from substituent effects or assay conditions. Methodological standardization, dose-response curves, and comparative molecular docking (e.g., for pyrazole derivatives in ) can clarify structure-activity relationships .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Bulky substituents (e.g., tert-butyl groups in ) reduce reaction yields due to steric hindrance. Electron-withdrawing groups enhance electrophilicity, favoring nucleophilic attack. Optimization involves adjusting solvent polarity (e.g., absolute ethanol vs. DMF) and catalyst loading .
Q. What are the challenges in synthesizing unsymmetrical organoselenium derivatives from this compound?
Cleavage of Se–Se bonds (e.g., using NaBH₄ or rongalite) requires precise stoichiometry to avoid over-reduction. achieved selective monoselenide formation via controlled reaction times and temperature, validated by ⁷⁷Se NMR .
Q. How can this compound be incorporated into pharmacophores for CNS-targeting drugs?
As a bioisostere, its benzo[d][1,3]dioxole moiety mimics catechol structures. details its use in cyclopropane carboxamide pharmacophores for cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Structural analogs are optimized via triazole bioisosteric replacement .
Q. What methodologies validate the anticonvulsant activity of derivatives in vivo?
Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests are standard. describes ED₅₀ calculations for pyrazole derivatives, with molecular docking to GABA receptors to rationalize activity. Metabolic stability is assessed via microsomal assays .
Q. How does substituent variation impact the antimicrobial spectrum of pyrazole derivatives?
Electron-donating groups (e.g., methoxy) enhance antifungal activity by disrupting fungal membrane ergosterol ( ). Nitro groups improve antibacterial potency via redox cycling, as shown in SAR studies of compounds 4a–i .
Q. Key Notes
- Contradictions : Discrepancies in biological data (e.g., antifungal vs. antibacterial efficacy) necessitate rigorous assay standardization and meta-analysis.
- Methodological Rigor : Advanced studies should integrate computational modeling (e.g., DFT for reaction mechanisms) with experimental validation.
Properties
IUPAC Name |
5-(bromomethyl)-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYHRXLMTSXVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180699 | |
Record name | 1,3-Benzodioxole, 5-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2606-51-1 | |
Record name | 1,3-Benzodioxole, 5-(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole, 5-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bromomethyl)-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.